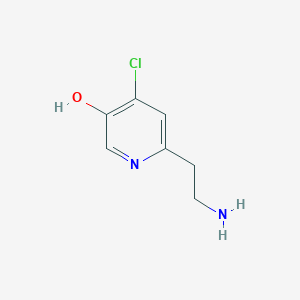

6-(2-Aminoethyl)-4-chloropyridin-3-OL

Description

6-(2-Aminoethyl)-4-chloropyridin-3-OL is a pyridine derivative characterized by a hydroxyl group at position 3, a chlorine atom at position 4, and a 2-aminoethyl substituent at position 5. The aminoethyl group introduces a basic nitrogen center, enabling hydrogen bonding or metal coordination, while the chloro and hydroxyl groups may influence solubility, reactivity, and intermolecular interactions. Pyridine derivatives with analogous substitutions are often explored for biological activity, such as antiviral or enzyme-inhibitory properties, based on structural parallels to known pharmacophores .

Properties

Molecular Formula |

C7H9ClN2O |

|---|---|

Molecular Weight |

172.61 g/mol |

IUPAC Name |

6-(2-aminoethyl)-4-chloropyridin-3-ol |

InChI |

InChI=1S/C7H9ClN2O/c8-6-3-5(1-2-9)10-4-7(6)11/h3-4,11H,1-2,9H2 |

InChI Key |

UDJAJSKMULSSIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CC(=C1Cl)O)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)-4-chloropyridin-3-OL can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-chloro-3-hydroxypyridine with 2-aminoethanol. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process. The reaction conditions may include heating the reaction mixture to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 6-(2-Aminoethyl)-4-chloropyridin-3-OL may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the product. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)-4-chloropyridin-3-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

6-(2-Aminoethyl)-4-chloropyridin-3-OL has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)-4-chloropyridin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with the active site of enzymes, leading to inhibition or activation of enzymatic activity. The chlorine atom and hydroxyl group can also participate in various interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-HIV Cyclam Derivatives with Pyridine/Aminophenyl Groups

Cyclam derivatives substituted with pyridine or aminophenyl groups (e.g., monosubstituted cyclam) exhibit anti-HIV-1 activity due to their ability to chelate metal ions and interfere with viral entry or replication . While 6-(2-Aminoethyl)-4-chloropyridin-3-OL lacks a macrocyclic backbone, its aminoethyl side chain and pyridine core may mimic the metal-binding motifs observed in cyclam-based antivirals. However, the absence of macrocyclic rigidity in the target compound could reduce binding specificity compared to cyclam analogs.

2-Chloro-6-iodo-5-methylpyridin-3-ol

This pyridine derivative (Catalog ID: 86 in ) shares a hydroxyl and chlorine substitution but differs in the position of substituents and the presence of iodine and methyl groups.

4-(Aminomethyl)-6-cyclohexylpyridin-3-ol

This compound () features an aminomethyl group at position 4 and a bulky cyclohexyl group at position 6. The cyclohexyl substituent increases hydrophobicity, which may enhance membrane permeability in drug delivery applications. In contrast, the aminoethyl and chloro groups in the target compound provide a balance of hydrophilicity and electrophilicity, favoring interactions with polar biological targets. The positional isomerism (aminomethyl at 4 vs. aminoethyl at 6) could lead to divergent binding affinities in enzyme inhibition studies .

2-(2-Aminoethyl)indole

Indole derivatives are known for serotonin-mimetic activity, whereas pyridine-based compounds often exhibit distinct pharmacological profiles. The aromatic nitrogen in pyridine may confer stronger hydrogen-bond acceptor properties compared to indole’s pyrrole-like nitrogen, influencing target selectivity .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.